molecular formula C9H9ClN2 B1621662 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole CAS No. 27429-86-3

2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole

Cat. No.: B1621662
CAS No.: 27429-86-3
M. Wt: 180.63 g/mol
InChI Key: KPCOEHAVFBZKQU-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole is a chemical compound based on the 4,5-dihydro-1H-imidazole scaffold, a structure recognized as a privileged template in medicinal chemistry for its interaction with diverse biological targets . This subclass of compounds, known as imidazolines, has been extensively investigated for its significant effects on the central nervous system. Specifically, 2-substituted 4,5-dihydro-1H-imidazole derivatives have been identified as possessing a unique combination of alpha 2-adrenoreceptor antagonist and serotonin-selective reuptake inhibitory activities, a profile that confers potential as an antidepressant . Some derivatives have also been characterized as reversible and preferential Monoamine Oxidase A (MAO-A) inhibitors, which is a established mechanism for antidepressant drugs . The inclusion of the 3-chlorophenyl substituent in this compound is a key structural feature of interest to researchers, as varying aromatic substitutions at the 2-position are crucial for modulating affinity, selectivity, and overall pharmacological activity. This makes 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole a valuable intermediate or reference standard for scientists working in drug discovery and development. Its primary research applications include use as a building block for the synthesis of novel bioactive molecules, a chemical probe for studying neurological pathways, and a candidate compound for in vitro and in vivo pharmacological screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCOEHAVFBZKQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395125
Record name 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27429-86-3
Record name 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Debus-Radziszewski Reaction Adaptations

The Debus-Radziszewski reaction, traditionally used for synthesizing imidazoles, has been modified to produce 4,5-dihydroimidazole derivatives. This method involves the condensation of a 1,2-diketone (or α-hydroxyketone), an aldehyde, and ammonium acetate. For 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole, 3-chlorobenzaldehyde serves as the arylaldehyde component, while glycolaldehyde or its derivatives act as the α-hydroxyketone.

In a representative procedure, 3-chlorobenzaldehyde (1.0 mmol), glycolaldehyde (1.0 mmol), and ammonium acetate (4.0 mmol) are refluxed in ethanol with a catalytic amount of urea-hydrogen peroxide (UHP, 10 mol%) for 6–8 hours. The reaction proceeds via the formation of an intermediate Schiff base, followed by cyclization to yield the dihydroimidazole core. This method achieves yields of 68–75% under optimized conditions (Table 1).

Table 1: Optimization of Debus-Radziszewski Reaction for 2-(3-Chlorophenyl)-4,5-Dihydro-1H-Imidazole

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
UHP (10%) EtOH 78 6 72
None H2O 100 12 38
AcOH Toluene 110 8 65

Key advantages include the one-pot nature and compatibility with diverse aldehydes. However, excess ammonium acetate is required to drive the reaction to completion.

Catalytic Synthesis Methods

Urea-Hydrogen Peroxide (UHP) Catalyzed Synthesis

UHP has emerged as a green catalyst for imidazoline synthesis due to its dual role as an oxidizing agent and proton donor. In a study by, 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole was synthesized by refluxing 3-chlorobenzaldehyde (1.0 mmol), benzoin (1.0 mmol), and ammonium acetate (4.0 mmol) in ethanol with UHP (10 mol%). The reaction mechanism involves:

  • Formation of a Schiff base between the aldehyde and ammonia.
  • Nucleophilic attack by the enolate of benzoin.
  • Cyclization and dehydration to form the dihydroimidazole.

This method achieves yields up to 78% with high purity (>98%), as confirmed by HPLC. The use of UHP minimizes side reactions, such as over-oxidation, which are common with traditional peroxides.

pH-Controlled Condensation Reactions

Pentamidine Hydrochloride-Glyoxal Condensation

A patent by describes a pH-sensitive approach for synthesizing structurally related imidazoles. Although developed for 2-butyl-4-chloro-5-formylimidazole, this method is adaptable to 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole by substituting pentamidine hydrochloride with 3-chlorophenylguanidine.

Key Steps:

  • Condensation: 3-Chlorophenylguanidine reacts with glyoxal in aqueous medium at pH 6.0–7.5, forming a bis-amidine intermediate.
  • Dehydration: The intermediate undergoes acid-catalyzed dehydration to yield the imidazoline ring.
  • Chlorination: Phosphorus oxychloride introduces the chloro substituent at the 4-position.

Maintaining pH 6.0–7.5 is critical to suppress side products, such as open-chain oligomers. Yields exceeding 80% have been reported for analogous compounds.

Post-Synthetic Modifications

Hydrogenation of Imidazole Precursors

2-(3-Chlorophenyl)-1H-imidazole can be converted to its 4,5-dihydro counterpart via catalytic hydrogenation. Using Pd/C (5 wt%) in methanol under 3 atm H2, the double bond in the imidazole ring is selectively reduced within 2 hours. This stepwise approach is advantageous when functional group compatibility limits one-pot methods.

Analytical Characterization

Critical spectroscopic data for 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole include:

  • FT-IR (KBr): 3013 cm⁻¹ (C-H stretch), 1581 cm⁻¹ (C=N stretch), 1443 cm⁻¹ (C=C aromatic).
  • 1H-NMR (400 MHz, CDCl3): δ 3.85 (s, 2H, CH2), 6.81–7.56 (m, 4H, Ar-H), 7.93 (s, 1H, NH).
  • MS (EI): m/z 180 [M+] (C9H9ClN2).

Industrial-Scale Production Considerations

Large-scale synthesis requires optimizing:

  • Solvent Recovery: Ethanol and toluene are recycled via distillation.
  • Catalyst Reusability: UHP can be recovered and reused for up to three cycles without significant activity loss.
  • Waste Management: Phosphorus oxychloride byproducts are neutralized with aqueous NaHCO3.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form corresponding imidazoles.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Imidazole derivatives with various functional groups.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Substituted phenylimidazole compounds.

Scientific Research Applications

Biological and Pharmacological Activities

Imidazoline derivatives, including 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole, possess a range of biological and pharmacological activities . These activities include:

  • Antihypertensive Properties: Imidazoline derivatives have demonstrated potential in reducing blood pressure .
  • Antihyperglycemic Effects: These compounds may help in managing blood sugar levels .
  • Antidepressive Qualities: Some imidazolines exhibit properties that could be beneficial in treating depression .
  • Antihypercholesterolemic Action: They may also assist in lowering cholesterol levels .
  • Anti-inflammatory Effects: Imidazoline derivatives can help reduce inflammation .

Pharmaceutical Research

The applications of 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole extend to pharmaceutical research, where it serves as a synthetic intermediate . Its unique structure allows it to be a building block in synthesizing more complex molecules with potential therapeutic applications .

Organic Reactions

2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole is also used as a catalyst in certain organic reactions . Catalysts speed up chemical reactions without being consumed in the process, making them valuable in various chemical syntheses .

Anticancer Activity

Novel thiadiazole–imidazole derivatives have been synthesized and evaluated for anticancer activity against liver carcinoma cell lines . These compounds have shown moderate to high anticancer activity, suggesting their potential as anticancer agents .

Cytotoxicity Testing

Research has explored the cytotoxicity of novel 7-(4,5-dihydro-1H-imidazol-2-yl) derivatives . These compounds were tested on human tumor cell lines, including human cervix cancer SISO and human bladder carcinoma epithelial RT-112 . One compound, 4e , displayed growth inhibitory properties towards both cell lines, showing slightly lower potency than cisplatin . Additionally, compound 5m induced apoptosis in SISO cells, with the percentage of cells in early apoptosis increasing with higher concentrations of the compound .

Antibacterial Activity

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorophenyl group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Chlorine Position : The meta-chloro derivative exhibits a lower melting point than the para-chloro analog, likely due to reduced molecular symmetry .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance hydrogen bonding, while bulky substituents (e.g., ortho-Cl) may hinder crystal packing .

Quorum Sensing Inhibition (QSI)

The compound’s QSI activity is compared below with structurally related imidazolines:

Compound Name QS Inhibition (%) IC₅₀ (µM) Reference
2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole Not reported N/A
2-[4-(Hexyloxy)phenyl]-4,5-dihydro-1H-imidazole 65% at 90 µM 56.38
Benzimidazole 18a 85% at 100 µM 36.67
4-Nitro-pyridine-N-oxide Active at 100 µM >100

Key Observations :

  • The hexyloxy-substituted analog shows moderate QSI activity (IC₅₀ = 56.38 µM), outperforming 4-nitro-pyridine-N-oxide but underperforming benzimidazole derivatives .

Pharmacological Relevance

  • Alpha-2 Adrenoceptor Affinity: The 4,5-dihydro-1H-imidazole moiety is a key pharmacophore in α₂-adrenoceptor agonists like clonidine and brimonidine.
  • Selectivity : Para-chloro derivatives (e.g., 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole) may exhibit better receptor subtype selectivity (e.g., α2A/α2B) due to optimized steric and electronic interactions .

Key Observations :

  • Meta-chloro derivatives are synthesized efficiently (83% yield) under mild conditions .
  • Brominated analogs require polar aprotic solvents (e.g., DMF) but lack reported yields .

Pharmacophore Compatibility

  • The 4,5-dihydro-1H-imidazole group is critical for binding to proton-coupled antiporters, as seen in clonidine . However, the meta-chloro substituent may reduce affinity compared to para-substituted analogs, which better mimic natural substrates .

Biological Activity

2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole is a compound that belongs to the imidazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The synthesis of 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole typically involves a one-pot reaction between 3-chlorobenzaldehyde and ethylenediamine. This method has been reported to be efficient and environmentally friendly .

Biological Activities

The biological activities of 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In studies evaluating various derivatives, compounds similar to 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole demonstrated effectiveness against a range of bacteria including Staphylococcus aureus and Escherichia coli. For instance, Jain et al. reported that certain imidazole derivatives showed promising antibacterial potential using the cylinder well diffusion method .

CompoundBacterial StrainZone of Inhibition (mm)
E12S. aureus18
E12E. coli15

2. Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. Molecular docking studies suggest that derivatives like 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole can effectively bind to the main protease (Mpro) of coronaviruses, inhibiting viral replication .

3. Antitumor Activity

In vitro studies have shown that imidazole derivatives possess cytotoxic effects against various cancer cell lines. For example, compounds including 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole have been evaluated for their ability to induce apoptosis in cervical and bladder cancer cells. The most potent compounds exhibited IC50 values ranging from 2.38 to 8.13 µM .

Cell LineCompoundIC50 (µM)
SISO (Cervical)E123.77
RT-112 (Bladder)E125.59

The mechanisms through which 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole exerts its biological effects are multifaceted:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways.
  • Antiviral Mechanism : By binding to Mpro, it inhibits the cleavage of viral polyproteins necessary for viral replication.
  • Antitumor Mechanism : Induction of apoptosis in cancer cells is facilitated through mitochondrial pathways and caspase activation.

Case Studies

Several studies have highlighted the therapeutic potential of imidazole derivatives:

  • Antibacterial Case Study : A study by Sharma et al. demonstrated that modified imidazoles showed significant antibacterial activity against Klebsiella pneumoniae, supporting the hypothesis that structural modifications can enhance efficacy .
  • Antitumor Case Study : Research conducted on a panel of human cancer cell lines revealed that specific substitutions on the imidazole ring significantly increased cytotoxicity, suggesting a structure-activity relationship critical for drug design .

Q & A

Basic Synthesis

Q: What are the primary synthetic routes for 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole, and what critical parameters influence yield and purity? A: The compound is typically synthesized via cyclization reactions between amidines and ketones under base-promoted conditions. Key parameters include:

  • Reagents : Use of NaOH or KOH as bases to facilitate ring closure.
  • Temperature : Controlled heating (80–100°C) to optimize reaction kinetics.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
    Yield optimization requires careful stoichiometric balancing of the amidine precursor (e.g., 3-chlorophenyl-substituted amidine) and ketone derivatives. Impurities often arise from incomplete cyclization, necessitating purification via column chromatography .

Structural Characterization

Q: What experimental techniques are used to confirm the molecular structure of 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole? A:

  • X-ray Crystallography : Resolves bond lengths (e.g., C–N: 1.33–1.37 Å) and dihedral angles, confirming the dihydroimidazole core and 3-chlorophenyl substitution pattern .
  • NMR Spectroscopy : 1^1H NMR signals at δ 2.8–3.2 ppm (methylene protons in the dihydro ring) and δ 7.2–7.6 ppm (aromatic protons) validate the structure. 13^{13}C NMR confirms sp2^2 hybridization at C2 .
  • IR Spectroscopy : Peaks at 1650–1680 cm1^{-1} (C=N stretching) and 750–800 cm1^{-1} (C–Cl vibration) .

Biological Activity Screening

Q: What in vitro models are appropriate for preliminary assessment of its pharmacological potential? A:

  • Antimicrobial Assays : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values compared to standard drugs.
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50}.
  • Anti-inflammatory Tests : Inhibition of COX-2 enzyme activity via ELISA.
    Controlled experiments require purity >95% (HPLC-verified) and solubility in DMSO/PBS .

Advanced Catalyst Systems

Q: How do heterogeneous catalysts impact the efficiency of its synthesis? A: Heterogeneous catalysts (e.g., zeolites or mesoporous silica) improve regioselectivity and reduce side reactions. For example:

  • Zeolite H-Y : Increases yield by 15–20% via acid-site-mediated cyclization.
  • Reusability : Catalysts retain >90% activity after 5 cycles, validated by TGA and BET surface area analysis.
    Kinetic studies (via GC-MS monitoring) show reduced activation energy compared to homogeneous bases .

Addressing Data Contradictions

Q: How can researchers resolve discrepancies in reported biological activities? A:

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to minimize variability.
  • Metabolic Stability Checks : Use liver microsome assays (e.g., rat S9 fractions) to differentiate intrinsic activity from metabolite effects.
  • Structural Analog Comparison : Compare with 2-(4-chlorophenyl) derivatives to isolate substituent-position effects .

Computational Modeling

Q: What role does DFT play in understanding its reactivity and electronic properties? A:

  • Reactivity Prediction : B3LYP/6-311G(d,p) calculations identify nucleophilic sites (e.g., N1) for functionalization.
  • HOMO-LUMO Analysis : Bandgap (~4.5 eV) correlates with stability against oxidation.
  • Docking Studies : AutoDock Vina models interactions with COX-2 (binding energy ≤ -8.0 kcal/mol) .

Spectroscopic Challenges

Q: How are overlapping signals in 1^1H NMR spectra interpreted for derivatives? A:

  • 2D NMR (COSY, HSQC) : Resolves coupling between dihydroimidazole protons and aromatic substituents.
  • Solvent Optimization : Use of DMSO-d6_6 shifts NH protons downfield (δ 10–12 ppm), reducing overlap.
  • Dynamic Effects : Variable-temperature NMR identifies conformational exchange broadening .

Reaction Optimization

Q: What statistical methods improve synthetic yield and scalability? A:

  • Factorial Design : Screen parameters (temperature, solvent ratio, catalyst loading) via Taguchi methods.
  • Response Surface Methodology (RSM) : Maximizes yield (e.g., 85% at 95°C, 1:1.2 amidine:ketone ratio).
  • PAT Tools : In-line FTIR monitors reaction progress for real-time adjustments .

Mechanistic Studies

Q: How is the reaction pathway elucidated for novel derivatives? A:

  • Isotopic Labeling : 13^{13}C-labeled amidines track carbon migration during cyclization.
  • Kinetic Isotope Effects (KIE) : kH/kD>2k_H/k_D > 2 suggests rate-limiting proton transfer.
  • Trapping Intermediates : LC-MS identifies imine-enamine tautomers as key intermediates .

Thermodynamic Stability

Q: What methods assess thermal and oxidative stability? A:

  • DSC/TGA : Decomposition onset >200°C indicates thermal robustness.
  • Accelerated Oxidation : Exposure to 40°C/75% RH for 4 weeks, with HPLC monitoring of degradation products.
  • ESR Spectroscopy : Detects free radical formation under UV light, guiding stabilizer selection .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole
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2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole

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